

Synthesis of 3-Nitroanilinium Chloride: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 3-Nitroanilinium chloride

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This document provides a detailed experimental protocol for the synthesis of **3-nitroanilinium chloride**, a valuable intermediate in the production of dyes and a compound with noted biological activities. The protocol outlines the reaction of 3-nitroaniline with hydrochloric acid, followed by purification and characterization of the final product.

Introduction

3-Nitroanilinium chloride ($C_6H_7ClN_2O_2$) is the hydrochloride salt of 3-nitroaniline. The synthesis involves a straightforward acid-base reaction where the lone pair of electrons on the amino group of 3-nitroaniline accepts a proton from hydrochloric acid, forming the anilinium salt.[1] This salt formation alters the solubility of the compound, making it more water-soluble than its free base form. The compound typically appears as a yellow solid and is utilized as an intermediate in various chemical syntheses, including the manufacturing of dyes.[2] Additionally, research has indicated that **3-nitroanilinium chloride** and its derivatives possess antimicrobial and antifungal properties.[2]

Data Summary

The following table summarizes the key quantitative data for the synthesis of **3-nitroanilinium chloride**.

Parameter	Value	Reference
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[3]
Molecular Weight	174.58 g/mol	[3]
Melting Point	225-227 °C	LookChem
Appearance	Yellow solid	[2]

Experimental Protocol

Materials and Reagents:

- 3-Nitroaniline (C₆H₆N₂O₂)
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Deionized Water
- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Reflux condenser
- Büchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- pH paper or pH meter

- Melting point apparatus
- NMR spectrometer
- IR spectrometer

Procedure:

Step 1: Reaction Setup

- In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of 3-nitroaniline in a suitable solvent like ethanol.
- In a separate beaker, prepare a solution of hydrochloric acid. While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the 3-nitroaniline solution. An exothermic reaction will occur, leading to the formation of a precipitate.

Step 2: Reaction and Isolation

- Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for a specified period to ensure the reaction goes to completion.
- After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize the precipitation of **3-nitroanilinium chloride**.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and excess acid.
- Dry the product thoroughly, preferably in a vacuum oven at a low temperature.

Step 3: Purification by Recrystallization

- The crude **3-nitroanilinium chloride** can be purified by recrystallization. A study has shown that crystals can be obtained from an aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio at room temperature by slow evaporation.[4]

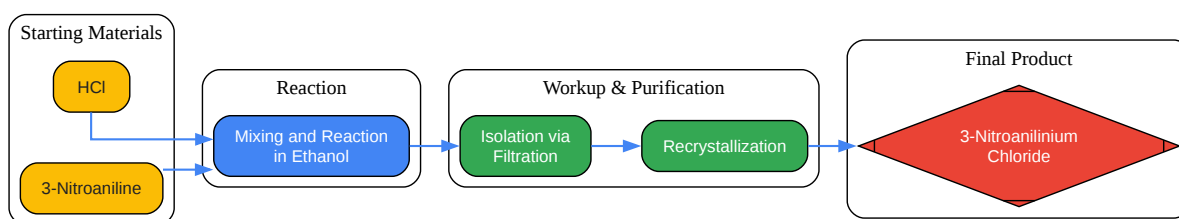
- Alternatively, dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

Step 4: Characterization

- Determine the melting point of the purified **3-nitroanilinium chloride**. A reported melting point is in the range of 225-227 °C.
- Obtain the ^1H NMR and IR spectra of the product to confirm its identity and purity. The protonation of the amino group will result in characteristic shifts in the NMR spectrum and changes in the N-H stretching frequencies in the IR spectrum.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **3-nitroanilinium chloride**.

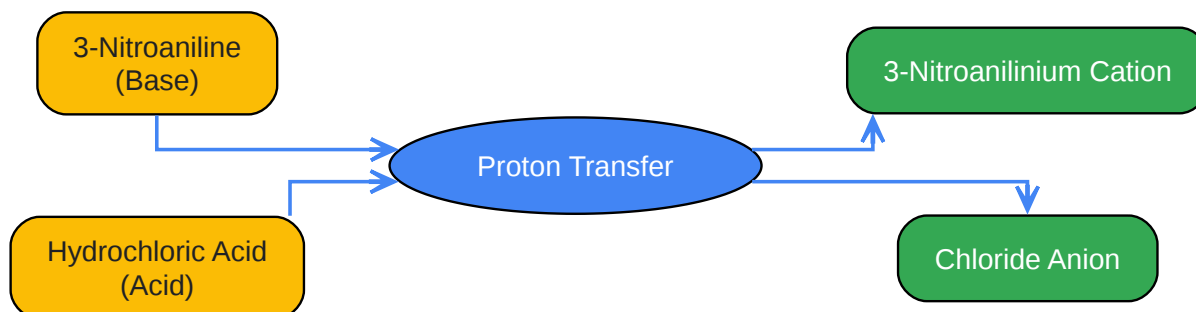


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Caption: Experimental workflow for the synthesis of **3-nitroanilinium chloride**.

Signaling Pathway Diagram

While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship of the acid-base reaction.



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Caption: Logical diagram of the proton transfer in the synthesis.

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